molecular formula C15H9ClN2O2 B11843071 7-Anilino-6-chloroquinoline-5,8-dione CAS No. 61431-04-7

7-Anilino-6-chloroquinoline-5,8-dione

Cat. No.: B11843071
CAS No.: 61431-04-7
M. Wt: 284.69 g/mol
InChI Key: BOMIBDRSQWKVIF-UHFFFAOYSA-N
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Description

6-Chloro-7-(phenylamino)quinoline-5,8-dione is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a phenylamino group at the 7th position, and a quinoline-5,8-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 6-Chloro-7-(phenylamino)quinoline-5,8-dione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-7-(phenylamino)quinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-(phenylamino)quinoline-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. One of the primary targets is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the reduction of quinones to hydroquinones. The compound inhibits the activity of NQO1, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-(phenylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenylamino group at the 7th position enhances its interaction with molecular targets, making it a potent inhibitor of enzymes such as NQO1 .

Properties

CAS No.

61431-04-7

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

7-anilino-6-chloroquinoline-5,8-dione

InChI

InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)15(20)12-10(14(11)19)7-4-8-17-12/h1-8,18H

InChI Key

BOMIBDRSQWKVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl

Origin of Product

United States

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